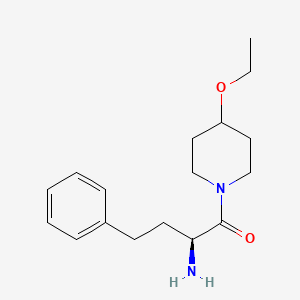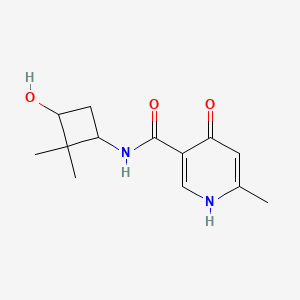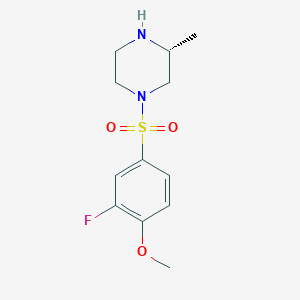
(2S)-2-amino-1-(4-ethoxypiperidin-1-yl)-4-phenylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-1-(4-ethoxypiperidin-1-yl)-4-phenylbutan-1-one, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that has gained popularity due to its cognitive enhancing effects. It was first synthesized in Russia in the early 1990s and has since been studied extensively for its potential applications in improving memory and cognitive function.
作用机制
The exact mechanism of action of Noopept is not fully understood, but it is believed to work by increasing the production of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). These proteins play a crucial role in the growth, survival, and maintenance of neurons in the brain. Noopept is also believed to enhance the activity of glutamate receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
Noopept has been shown to have several biochemical and physiological effects on the brain. It can increase the levels of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning. It can also increase the levels of dopamine and serotonin, which are neurotransmitters that regulate mood and motivation. Noopept has also been shown to have antioxidant properties, which can protect the brain from oxidative stress and damage.
实验室实验的优点和局限性
One of the main advantages of using Noopept in lab experiments is its low toxicity and high bioavailability. It can easily cross the blood-brain barrier and reach the brain, making it an effective compound for studying cognitive function. However, one of the limitations of using Noopept is its short half-life, which means that it needs to be administered frequently to maintain its effects.
未来方向
There are several future directions for research on Noopept. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in enhancing cognitive function in healthy individuals, particularly in the elderly. Further research is also needed to fully understand the mechanism of action of Noopept and its long-term effects on the brain.
合成方法
The synthesis of Noopept involves the reaction of (2S)-2-amino-1-(4-ethoxypiperidin-1-yl)-4-phenylbutan-1-oneyl-L-prolylglycine with ethyl ester in the presence of a catalyst. This results in the formation of the final product, Noopept, which is a white crystalline powder. The synthesis process is relatively simple and cost-effective, making it a popular compound for research purposes.
科学研究应用
Noopept has been extensively studied for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and dementia. It has also been investigated for its potential use in improving memory and cognitive function in healthy individuals. Several studies have shown that Noopept can improve memory and learning, as well as enhance attention and focus.
属性
IUPAC Name |
(2S)-2-amino-1-(4-ethoxypiperidin-1-yl)-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-2-21-15-10-12-19(13-11-15)17(20)16(18)9-8-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13,18H2,1H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCYOZVHDMRWAI-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)C(=O)C(CCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1CCN(CC1)C(=O)[C@H](CCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-1-(4-ethoxypiperidin-1-yl)-4-phenylbutan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid](/img/structure/B6632700.png)

![4-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6632719.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)
![2-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]-3-methylbutanoic acid](/img/structure/B6632734.png)
![1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine](/img/structure/B6632742.png)


![3-methoxy-N-[(3S)-piperidin-3-yl]propane-1-sulfonamide](/img/structure/B6632746.png)
![N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)
![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)


![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)